

# Technical Guide: 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2,2-Trifluoroethanol-1,1-d2

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,2,2-Trifluoroethanol-1,1-d2** (TFE-d2) is the deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE), a fluorinated alcohol with significant applications in chemistry and biochemistry. Its unique properties, including its ability to stabilize secondary structures of peptides and proteins and its utility as a solvent in nuclear magnetic resonance (NMR) spectroscopy, make it a valuable tool in drug discovery and development. This technical guide provides comprehensive information on TFE-d2, including its chemical identity, suppliers, experimental applications, and safety considerations.

## Chemical Identity and Properties

CAS Number: 132248-58-9[1][2]

Molecular Formula:  $\text{CF}_3\text{CD}_2\text{OH}$ [1][2]

Molecular Weight: 102.05 g/mol [1][2]

Synonyms: 2,2,2-Trifluoroethyl-1,1-d2 alcohol, TFE-d2[1]

The physical and chemical properties of TFE-d2 are summarized in the table below.

Property	Value	Reference
Isotopic Purity	≥98 atom % D	<a href="#">[3]</a>
Assay	≥99%	<a href="#">[1]</a>
Form	Liquid	<a href="#">[1]</a>
Melting Point	-44 °C	<a href="#">[1]</a>
Boiling Point	77-80 °C	<a href="#">[1]</a>
Density	1.373 g/mL	<a href="#">[1]</a>
Refractive Index	1.281	
Flash Point	29 °C / 84.2 °F	<a href="#">[4]</a>
Solubility	Soluble in water	
Sensitivity	Hygroscopic	

## Suppliers

A variety of chemical suppliers offer **2,2,2-Trifluoroethanol-1,1-d<sub>2</sub>**, typically with high isotopic purity suitable for NMR applications. The following table summarizes offerings from prominent suppliers.

Supplier	Product Name	Purity	Available Quantities
Sigma-Aldrich	2,2,2-Trifluoroethanol-1,1-d <sub>2</sub> , 99.5 atom % D	99.5 atom % D	Contact for pricing
Santa Cruz Biotechnology	2,2,2-Trifluoroethanol-1,1-d <sub>2</sub>	Not specified	Contact for pricing
Alfa Chemistry	2,2,2-Trifluoroethanol-d <sub>2</sub> (Isotopic)	98%	1g
CP Lab Safety	2, 2, 2-Trifluoroethanol-1, 1-d <sub>2</sub> , min 99.5 atom% D	min 99.5 atom% D	1g
Thermo Scientific Chemicals	2,2,2-Trifluoroethanol-d <sub>3</sub> , 99% (Isotopic)	99% (Isotopic)	1g, 5x1g

## Role in Drug Development and Research

2,2,2-Trifluoroethanol is a versatile solvent used in organic synthesis and as a co-solvent to enhance the solubility of poorly soluble drug candidates. Its deuterated form, TFE-d<sub>2</sub>, is particularly valuable in NMR-based structural biology and drug discovery.

## Mechanism of Action in Peptide and Protein Structuring

TFE, often in aqueous mixtures, is known to induce and stabilize secondary structures, such as  $\alpha$ -helices and  $\beta$ -sheets, in peptides and proteins that may otherwise exist in a random coil conformation. Molecular dynamics simulations suggest that TFE molecules preferentially aggregate around the peptide backbone. This TFE "coating" displaces water molecules, creating a low-dielectric microenvironment that strengthens intra-peptide hydrogen bonds, thus favoring the formation of secondary structures. This property is crucial for studying the conformational preferences of peptides and proteins, which is fundamental in understanding their biological activity and in the rational design of drugs.

Caption: TFE stabilizes peptide secondary structures by creating a low-dielectric microenvironment.

## Experimental Protocols

### Application in 2D NMR for Drug Structural Fingerprinting

A significant application of TFE-d<sub>2</sub> is in the structural analysis of biologic drug candidates by 2D NMR spectroscopy. The following protocol is adapted from a study on the structural fingerprinting of Exendin-4, a peptide with antidiabetic properties.<sup>[3]</sup>

**Objective:** To acquire high-resolution 2D NMR spectral fingerprints of a peptide to assess its higher-order structure.

**Materials:**

- Peptide of interest (e.g., Exendin-4)
- **2,2,2-Trifluoroethanol-1,1-d<sub>2</sub>** (TFE-d<sub>2</sub>)
- Deuterated sodium acetate (NaOAc-d<sub>3</sub>)
- Deionized water (H<sub>2</sub>O)
- Deuterium oxide (D<sub>2</sub>O)
- NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe
- NMR tubes

**Sample Preparation:**

- Prepare a stock solution of the peptide in a suitable buffer. For Exendin-4, a 20 mM NaOAc-d<sub>3</sub> buffer at pH 4.5 was used.
- For experiments in aqueous solution, the final sample should contain the peptide at the desired concentration (e.g., 1-2 mM) in a mixture of 97% H<sub>2</sub>O and 3% D<sub>2</sub>O.
- For experiments in a TFE-d<sub>2</sub> co-solvent system, prepare the sample to a final composition of, for example, 70% water and 30% TFE-d<sub>2</sub> by volume. The inclusion of TFE-d<sub>2</sub> can enhance the structural stability of the peptide and improve spectral quality.

#### NMR Data Acquisition:

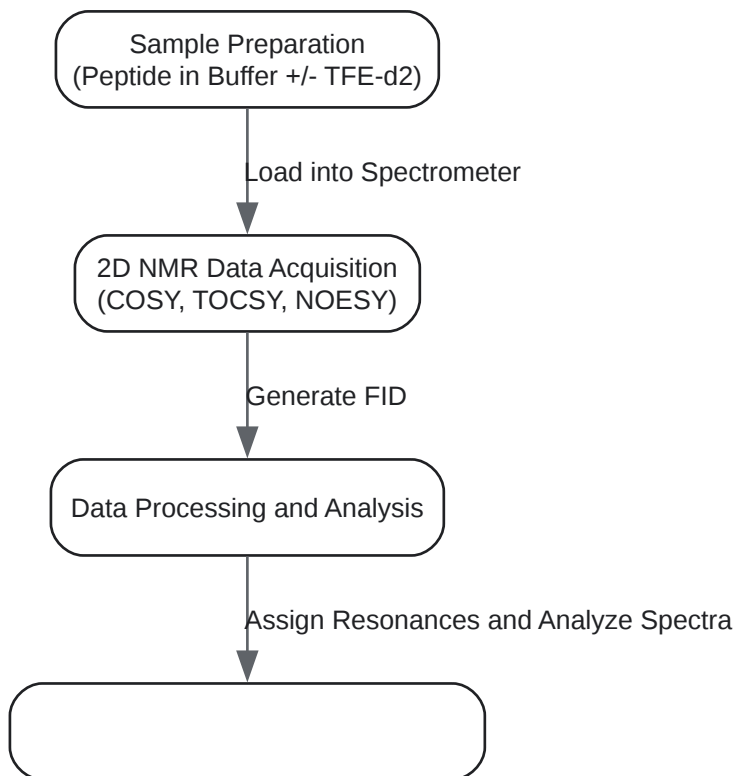
- Calibrate the NMR spectrometer and tune the probe for  $^1\text{H}$ .
- Set the sample temperature (e.g., 25 °C).
- Acquire 2D homonuclear proton-proton correlation spectra. Commonly used experiments include:
  - COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through 2-3 bonds.
  - TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically  $< 5 \text{ \AA}$ ), providing information about the 3D structure.

#### Data Analysis:

- Process the acquired 2D NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
- Assign the cross-peaks in the spectra to specific protons in the peptide sequence.
- Analyze the chemical shifts, coupling constants, and NOE patterns to determine the secondary and tertiary structure of the peptide. The spectral fingerprint obtained provides a high-resolution assessment of the drug's structure.

The workflow for this experimental approach can be visualized as follows:

## Experimental Workflow for 2D NMR Structural Fingerprinting



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Caption: A streamlined workflow for determining the structure of biomolecules using 2D NMR.

## Safety and Handling

2,2,2-Trifluoroethanol is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] It can cause serious eye irritation and may have adverse reproductive effects.[5]

Handling Precautions:

- Work in a well-ventilated area, preferably in a chemical fume hood.[4]

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
- Keep away from heat, sparks, and open flames.[4]
- Ground and bond containers and receiving equipment to prevent static discharge.[4]
- Avoid breathing vapors or mist.[4]

#### First Aid Measures:

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
- Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
- Ingestion: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

#### Storage:

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4] TFE-d2 is hygroscopic and should be protected from moisture.

#### Disposal:

Dispose of contents and container in accordance with local, regional, national, and international regulations.

This technical guide provides a comprehensive overview of **2,2,2-Trifluoroethanol-1,1-d2** for its application in research and drug development. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [Technical Guide: 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144302#2-2-2-trifluoroethanol-1-1-d2-cas-number-and-supplier]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)